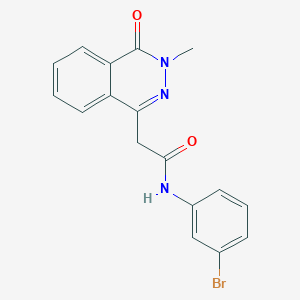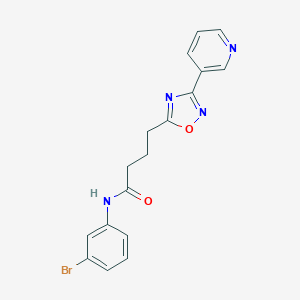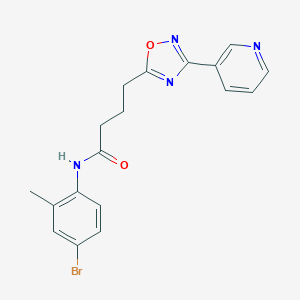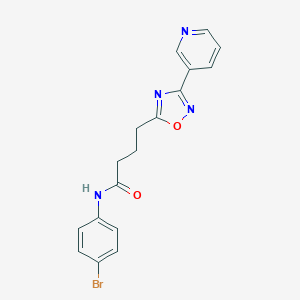
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide, also known as DCTN, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DCTN is a triazole-based compound that has shown promising results in various biomedical studies.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential therapeutic applications in various biomedical studies. It has been studied for its anticancer, antimicrobial, and antifungal activities. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been investigated for its ability to inhibit the growth of bacteria and fungi.
Wirkmechanismus
The mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is not fully understood. However, studies suggest that it may act by inhibiting the activity of specific enzymes or proteins in the target cells. For example, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has also been shown to have high stability and solubility in various solvents. However, one of the limitations of using 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide. One of the potential applications of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is in the development of new anticancer drugs. Further studies are needed to understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential targets in cancer cells. Additionally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an antimicrobial and antifungal agent. Further studies are needed to investigate its efficacy against different strains of bacteria and fungi. Finally, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has been shown to have anti-inflammatory properties. Further studies are needed to investigate its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide is a promising chemical compound that has shown potential therapeutic applications in various biomedical studies. Its synthesis method is relatively simple, and it has been shown to have low toxicity in lab experiments. 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide has shown potential as an anticancer, antimicrobial, and antifungal agent, as well as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide and its potential applications in the development of new drugs.
Synthesemethoden
The synthesis of 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide involves the reaction of 2-naphthylamine with 3,5-dichloro-1H-1,2,4-triazole in the presence of acetic anhydride. The reaction yields 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-N-(2-naphthyl)acetamide |
|---|---|
Molekularformel |
C14H10Cl2N4O |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C14H10Cl2N4O/c15-13-18-14(16)20(19-13)8-12(21)17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,17,21) |
InChI-Schlüssel |
YGYIUMKOFQXIIT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B277402.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B277403.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B277404.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)butanamide](/img/structure/B277406.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)

![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)




![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
